

# A Technical Guide to the Solubility of 4-Phenylthiazole-2-carboxylic Acid

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## Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of **4-Phenylthiazole-2-carboxylic acid**. In the absence of extensive published quantitative data for this specific compound, this document focuses on the underlying principles governing its solubility and presents established, robust methodologies for its experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to conduct thorough solubility studies.

## Introduction to 4-Phenylthiazole-2-carboxylic Acid and its Solubility

**4-Phenylthiazole-2-carboxylic acid** is a heterocyclic compound incorporating a phenyl ring, a thiazole ring, and a carboxylic acid functional group. Such structures are of significant interest in medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility. In drug development, solubility affects formulation, bioavailability, and therapeutic efficacy. For chemical synthesis and material applications, it dictates solvent selection for reactions, purification, and processing. Therefore, a thorough understanding of the solubility profile of **4-Phenylthiazole-2-carboxylic acid** in various solvents is essential for its practical application.

## Theoretical Framework for Solubility

The solubility of **4-Phenylthiazole-2-carboxylic acid** is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

- Molecular Structure: The molecule possesses both polar and non-polar characteristics.
  - The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents like water and alcohols.[1][2]
  - The phenyl group (-C<sub>6</sub>H<sub>5</sub>) and the thiazole ring are largely non-polar (hydrophobic), which contributes to solubility in non-polar organic solvents.[3]
  - The overall solubility in a given solvent will be a balance between these competing structural features.[2][3]
- Effect of pH (Aqueous Solubility): As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.[4][5]
  - In acidic solutions (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.
  - In neutral or basic solutions (higher pH), the carboxylic acid will be deprotonated to form the carboxylate salt (-COO<sup>-</sup>).[4][5] This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[4][5]
- Solvent Properties ("Like Dissolves Like"):
  - Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility.
  - Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents can interact via dipole-dipole forces. The thiazole ring's nitrogen and sulfur atoms may also participate in these interactions.
  - Non-polar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents, driven primarily by the hydrophobic phenyl and thiazole moieties.

- Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between these two concepts.
  - Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. It is typically determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[6][7][8]
  - Kinetic solubility is determined by methods where a compound, often dissolved in a stock solvent like DMSO, is added to an aqueous buffer, and the concentration at which precipitation occurs is measured.[9][10][11] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions but are useful for high-throughput screening in early drug discovery.[11][12]

## Quantitative Solubility Data

As specific experimental data for **4-Phenylthiazole-2-carboxylic acid** is not readily available in the public domain, the following table is provided as a template for researchers to record their findings upon executing the protocols described below.

Solvent Class	Solvent Name	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method Used
Polar Protic	Water (pH 3.0)	25	Shake-Flask		
	Water (pH 7.4)	25	Shake-Flask		
	Water (pH 9.0)	25	Shake-Flask		
Methanol	25	Shake-Flask			
Ethanol	25	Shake-Flask			
Polar Aprotic	Acetonitrile	25	Shake-Flask		
Acetone	25	Shake-Flask			
DMSO	25	Shake-Flask			
THF	25	Shake-Flask			
Non-polar	Toluene	25	Shake-Flask		
Hexane	25	Shake-Flask			

## Experimental Protocols

The determination of thermodynamic solubility is most reliably achieved using the Shake-Flask Method, which is considered the gold standard.[13][14][15]

### 4.1. The Shake-Flask Method for Thermodynamic Solubility

**Principle:** An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated solution is quantified using a suitable analytical technique.[15]

**Detailed Protocol:**

- Preparation:
  - Add an excess amount of crystalline **4-Phenylthiazole-2-carboxylic acid** to a series of glass vials. An excess is critical to ensure a saturated solution is formed.
  - To each vial, add a precise volume of the desired solvent (e.g., 1-5 mL). Use a calibrated pipette for accuracy.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
  - Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The equilibration time should be confirmed by sampling at different intervals (e.g., 24, 48, 72 hours) and demonstrating that the measured concentration no longer changes.[7]
- Phase Separation:
  - After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
  - Carefully remove a sample of the supernatant (the clear, saturated solution) without disturbing the solid material at the bottom.
  - To ensure complete removal of any undissolved micro-particles, the supernatant should be filtered through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[7][10]
- Quantification:
  - Accurately dilute the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
  - Determine the concentration of **4-Phenylthiazole-2-carboxylic acid** in the diluted sample using a pre-validated analytical method, such as UV-Visible Spectroscopy or High-

Performance Liquid Chromatography (HPLC).

#### 4.2. Analytical Quantification Methods

##### A. UV-Visible Spectroscopy

**Principle:** This method is suitable as the phenyl and thiazole rings constitute a chromophore that absorbs light in the UV region. According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the solute.[16][17]

**Protocol:**

- Determine  $\lambda_{\text{max}}$  (Wavelength of Maximum Absorbance): Prepare a dilute, known concentration of **4-Phenylthiazole-2-carboxylic acid** in the solvent of interest. Scan this solution across a range of UV wavelengths (e.g., 200-400 nm) to find the  $\lambda_{\text{max}}$ .[18]
- Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined  $\lambda_{\text{max}}$ . Plot absorbance versus concentration to generate a calibration curve. The plot should be linear ( $R^2 > 0.99$ ).[16][17]
- Measure Unknown Sample: Measure the absorbance of the appropriately diluted, saturated solution at  $\lambda_{\text{max}}$ .
- Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

##### B. High-Performance Liquid Chromatography (HPLC)

**Principle:** HPLC is a highly sensitive and specific method for separating and quantifying compounds. A reversed-phase HPLC method is generally suitable for a molecule like **4-Phenylthiazole-2-carboxylic acid**.[19][20][21]

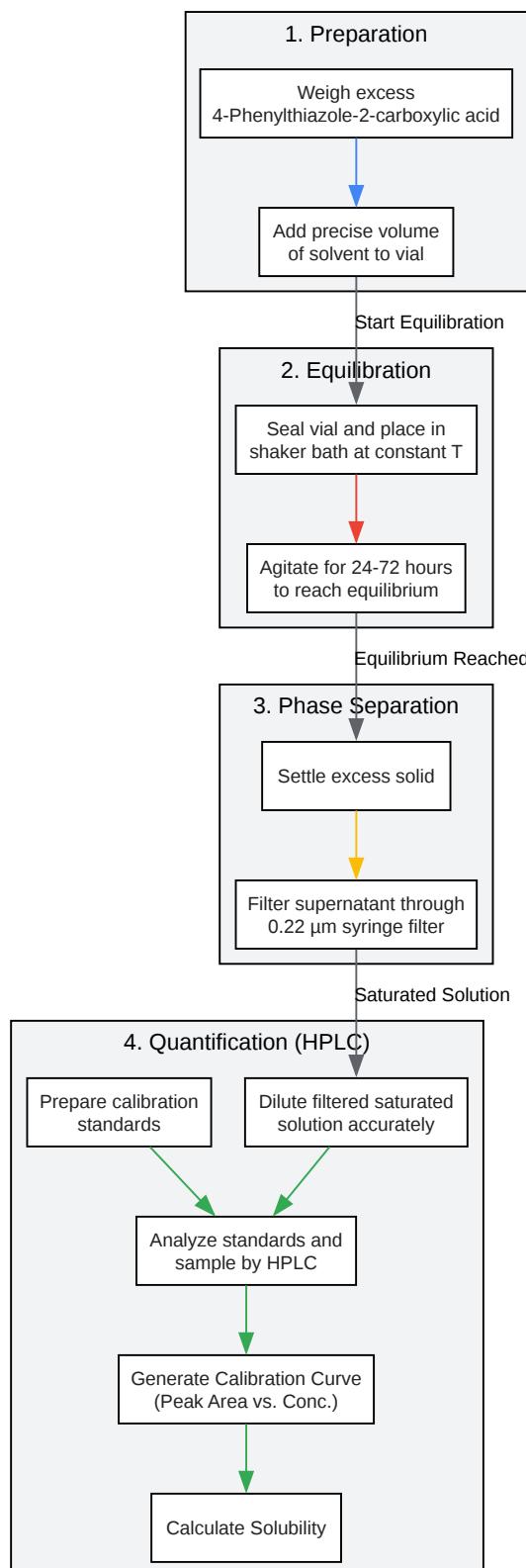
**Protocol:**

- Method Development: Develop a suitable HPLC method. A typical starting point would be:

- Column: C18 reversed-phase column.[22]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid to ensure the analyte is protonated) and an organic solvent (e.g., acetonitrile or methanol).[21]
- Detection: UV detector set at the  $\lambda_{\text{max}}$  of the compound (e.g., determined by a photodiode array detector).
- Flow Rate: ~1 mL/min.
- Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard and record the peak area. Plot peak area versus concentration to generate a calibration curve.
- Analyze Unknown Sample: Inject the same fixed volume of the appropriately diluted, saturated solution.
- Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample based on its peak area. Multiply by the dilution factor to find the solubility.

## Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of **4-Phenylthiazole-2-carboxylic acid** using the shake-flask method coupled with HPLC analysis.

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